3-(1,2-Thiazol-5-yl)prop-2-ynoic acid

Catalog No.
S15864154
CAS No.
M.F
C6H3NO2S
M. Wt
153.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,2-Thiazol-5-yl)prop-2-ynoic acid

Product Name

3-(1,2-Thiazol-5-yl)prop-2-ynoic acid

IUPAC Name

3-(1,2-thiazol-5-yl)prop-2-ynoic acid

Molecular Formula

C6H3NO2S

Molecular Weight

153.16 g/mol

InChI

InChI=1S/C6H3NO2S/c8-6(9)2-1-5-3-4-7-10-5/h3-4H,(H,8,9)

InChI Key

IEXNCCAJOAXPNX-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1)C#CC(=O)O

3-(1,2-Thiazol-5-yl)prop-2-ynoic acid is an organic compound characterized by its thiazole ring and a prop-2-ynoic acid moiety. The molecular formula of this compound is C6H5NO2SC_6H_5NO_2S. The thiazole ring consists of a five-membered heterocycle that includes both nitrogen and sulfur atoms, contributing to its unique chemical properties. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, which may enhance its biological activity .
  • Reduction: Reduction reactions can convert the triple bond in the prop-2-ynoic acid moiety to a double bond, yielding a corresponding prop-2-enoic acid derivative.
  • Substitution: The thiazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, allowing for the introduction of various functional groups .

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
  • Substitution: Electrophilic substitution may require reagents like bromine or nitric acid under controlled conditions.

The biological activity of 3-(1,2-Thiazol-5-yl)prop-2-ynoic acid has been a subject of research due to its potential therapeutic effects. Preliminary studies indicate that compounds containing thiazole rings often exhibit:

  • Antimicrobial properties: Thiazole derivatives have shown effectiveness against various microbial strains.
  • Anti-inflammatory effects: These compounds may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Cytotoxicity against cancer cells: Some studies indicate that this compound may induce apoptosis in specific cancer cell lines, highlighting its potential as an anticancer agent .

The synthesis of 3-(1,2-Thiazol-5-yl)prop-2-ynoic acid can be achieved through several methods:

  • Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides .
  • Attachment of the Prop-2-ynoic Acid Moiety: The propenoic acid group can be introduced through a Knoevenagel condensation reaction involving thiazole aldehyde and malonic acid in the presence of a base such as piperidine .

Industrial Production Methods

Industrial synthesis may involve optimized routes focusing on scalability and environmental considerations. Techniques such as continuous flow reactors and green chemistry principles are increasingly utilized to minimize waste and energy consumption.

3-(1,2-Thiazol-5-yl)prop-2-ynoic acid has several applications across different fields:

  • Medicinal Chemistry: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Biological Research: It serves as a tool for studying cellular processes and signaling pathways influenced by thiazole derivatives.
  • Material Science: The compound may be used in developing new materials with specific chemical properties.

Research on the interactions of 3-(1,2-Thiazol-5-yl)prop-2-ynoic acid with biological targets is ongoing. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential. Studies often focus on how this compound affects specific enzymes, receptors, and other proteins involved in cellular signaling pathways .

Several compounds share structural similarities with 3-(1,2-Thiazol-5-yl)prop-2-ynoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-(1,3-Thiazol-5-yl)propanoic acidContains a similar thiazole ringExhibits distinct biological activities
3-(2-Methylthiazol-5-yl)propanoic acidMethyl substitution on the thiazole ringMay show enhanced lipophilicity
3-(Phenylthiazolyl)propanoic acidPhenyl group substitutionKnown for strong anticancer properties
3-(Thiazolyl)acrylic acidAcrylate moiety instead of propenoicPotentially different reactivity profile

These compounds highlight the diversity within thiazole derivatives while emphasizing the unique characteristics of 3-(1,2-Thiazol-5-yl)prop-2-ynoic acid in terms of structure and potential applications.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

152.98844951 g/mol

Monoisotopic Mass

152.98844951 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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